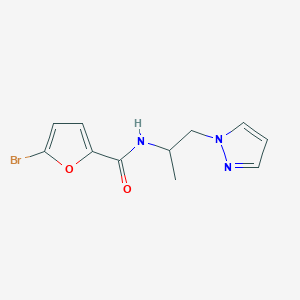

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

CAS No.:

Cat. No.: VC20732628

Molecular Formula: C11H12BrN3O2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrN3O2 |

|---|---|

| Molecular Weight | 298.14 g/mol |

| IUPAC Name | 5-bromo-N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C11H12BrN3O2/c1-8(7-15-6-2-5-13-15)14-11(16)9-3-4-10(12)17-9/h2-6,8H,7H2,1H3,(H,14,16) |

| Standard InChI Key | CQRMCHPPQHGDGX-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C=CC=N1)NC(=O)C2=CC=C(O2)Br |

Introduction

The compound "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" is a synthetic organic molecule that combines two prominent heterocyclic systems: pyrazole and furan. These structures are often associated with diverse biological activities and are widely studied in medicinal chemistry for their therapeutic potential.

Synthetic Pathway

The synthesis of "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" typically involves:

-

Preparation of the pyrazole derivative: This step includes reacting hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

-

Functionalization of the furan ring: Bromination of furan derivatives is performed under controlled conditions to introduce the bromine atom selectively.

-

Amide bond formation: The final step involves coupling the pyrazole derivative with a brominated furan carboxylic acid using coupling agents like carbodiimides (e.g., DCC or EDC).

Biological Significance

Compounds containing pyrazole and furan moieties have demonstrated a wide range of biological activities, making this molecule a promising candidate for further investigation.

Table 2: Potential Biological Activities

| Activity | Mechanism of Action | Relevance |

|---|---|---|

| Antimicrobial | Interaction with bacterial enzymes | Combat resistant pathogens |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Treatment of inflammatory diseases |

| Anticancer | Induction of apoptosis in cancer cells | Oncology drug development |

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using:

-

NMR Spectroscopy: To identify proton and carbon environments.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect functional groups like amides.

-

Elemental Analysis: To verify composition.

Research Applications

This compound could serve as:

-

A scaffold for designing new drugs targeting specific enzymes or receptors.

-

A probe in biochemical assays to study protein-ligand interactions.

-

A starting material for synthesizing derivatives with enhanced activity.

Challenges and Future Directions

While promising, challenges include:

-

Limited data on its pharmacokinetics and toxicity.

-

Potential issues with stability due to the bromine atom.

Future research should focus on:

-

In vitro and in vivo biological evaluations.

-

Structural optimization for improved efficacy and safety.

-

Exploration of its mechanism of action through computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume